4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJVHPYSDFTUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid is the corrosion process on mild steel surfaces in acidic environments. The compound is incorporated into azo dyes, which are used as anti-corrosive agents.
Mode of Action
The compound interacts with its target by forming a protective layer on the metal surface, thereby inhibiting the corrosion process. This interaction is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies.
Biochemical Pathways
It’s known that the compound is part of azo dyes, which have a wide range of applications in various fields such as the textile industry, designing of optical storage devices, non-linear optical (nlo) materials, and also in many biological reactions.
Pharmacokinetics
The compound’s effectiveness as a corrosion inhibitor increases with concentration, suggesting that it is well-absorbed onto the metal surface.
Result of Action
The result of the compound’s action is the effective inhibition of corrosion on mild steel surfaces. The inhibition efficiency was increased as the concentration of the inhibitors increased and attains a maximum value of 83.81% for T1 at 2.5 ppm concentration.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the acidity of the environment. In a 1 M HCl solution, the azo dyes, which incorporate the compound, act as mixed type inhibitors.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with several enzymes, including metalloproteinases and kinases, by binding to their active sites and modulating their activity. For instance, it has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. Additionally, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid interacts with proteins such as tubulin, affecting microtubule dynamics and cellular processes.
Cellular Effects
The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Furthermore, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, it inhibits metalloproteinases by chelating the metal ions in their active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that continuous exposure to 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s clearance and its overall biochemical activity.
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake and distribution in various tissues. Additionally, binding proteins such as albumin play a role in its transport and localization within the body.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its biochemical effects.
Biological Activity
4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial properties, kinase inhibition, and potential therapeutic applications. The information is supported by data tables and relevant case studies.
Antibacterial Activity
This compound has been studied for its antibacterial properties, particularly as an inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are common targets for antibiotic development.
Key Findings:
- Inhibition of DNA Gyrase : A series of analogs derived from this compound showed potent inhibition against DNA gyrase from Escherichia coli and Staphylococcus aureus, with IC50 values in the nanomolar range. Notably, some derivatives demonstrated improved antibacterial activity against Gram-positive strains such as Enterococcus faecalis and S. aureus .
- Resistance Mechanisms : Despite promising results against Gram-positive bacteria, the compound exhibited limited efficacy against Gram-negative strains due to poor penetration and active efflux mechanisms .
Kinase Inhibition
Recent studies have highlighted the potential of this compound as a dual kinase inhibitor. It has shown significant inhibitory activity against casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β).
Inhibitory Potency:
- CK2 Inhibition : Compound 1g demonstrated an IC50 value of 1.9 μM against CK2.
- GSK3β Inhibition : The same compound exhibited an IC50 value of 0.67 μM against GSK3β .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of a carboxyl group at specific positions on the phenyl ring has been shown to enhance inhibitory potency against kinases .
Table 1: Inhibitory Activity of Selected Compounds
| Compound | Target Enzyme | IC50 (μM) | Activity Against Gram-positive Bacteria |
|---|---|---|---|
| 1g | CK2 | 1.9 | Yes |
| 1g | GSK3β | 0.67 | Yes |
| 29 | DNA gyrase | <10 | Yes |
| Other Derivatives | Various | >10 | Varies |
Table 2: Antibacterial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. faecalis | 0.012 μg/mL |
| S. aureus | 0.008 μg/mL | |
| E. coli | Not effective |
Case Studies
- Study on Antibacterial Properties : A study evaluated the efficacy of various derivatives of this compound against resistant strains of S. aureus. The results indicated that certain modifications led to enhanced activity against both wild-type and resistant strains .
- Kinase Inhibition Research : Another research project focused on the dual kinase inhibitory properties of the compound. The study utilized molecular docking and pharmacophore mapping to identify key structural features that contribute to its activity against CK2 and GSK3β .
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group (-COOH) at position 2 of the thiazole ring undergoes typical acid-catalyzed transformations:
Esterification
-
Reaction : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form esters.
Example : Methyl ester formation using methanol and H₂SO₄ .
Conditions : 60–80°C in glacial acetic acid with bromine as an oxidant .
Yield : ~50% (isolated as dark brown solids) .
Amidation
-
Reaction : Forms amides via coupling with amines using activating agents.
Example : Synthesis of N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide using propionic anhydride and triethylamine .
Conditions : Methanol solvent at 10–20°C .
Yield : Not explicitly reported, but chromatographic monitoring confirmed completion .
Salt Formation
-
Reaction : Reacts with bases (e.g., KOH, NaOH) to form carboxylate salts.
Example : Deprotonation with aqueous KOH during synthesis.
Thiazole Ring Reactivity
The thiazole ring participates in electrophilic substitution and redox reactions:
Electrophilic Aromatic Substitution
-
Nitration/Sulfonation : The benzene ring undergoes nitration or sulfonation at positions activated by the electron-donating tetrahydro group .
Key Interaction : Stabilization of intermediates via resonance with the thiazole sulfur .
Ring-Opening Reactions
-
Hydrolysis : The thiazole ring opens under strong acidic or basic conditions, forming thioamide intermediates .
Conditions : Concentrated HCl or NaOH at elevated temperatures .
Reduction
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the tetrahydrobenzo ring without affecting the thiazole .
Application : Used to saturate the cyclohexene moiety in kinase inhibitor synthesis .
Tetrahydrobenzo Ring Modifications
The saturated cyclohexene-like ring undergoes functionalization:
Oxidation
-
Epoxidation : Peracid-mediated oxidation forms epoxides at the cyclohexene double bond.
Side Reaction : Over-oxidation to ketones observed under harsh conditions.
Biological Activity-Driven Reactions
Reactions tailored for drug discovery applications:
Antibacterial Derivatives
-
Pyrrole-2-carboxamide conjugation : Enhances DNA gyrase inhibition (IC₅₀: 29 nM) .
-
Optimized analogs : Show nanomolar activity against Staphylococcus aureus and Escherichia coli .
Synthetic Methodologies
Key protocols for derivative synthesis:
Cyclization Reactions
-
Thiazole Formation : Condensation of 4-aminobenzoates with KSCN and Br₂ in acetic acid .
Yield : 40–60% .
Protection/Deprotection Strategies
-
Silyl Protection : tert-Butyldimethylsilyl (TBDMS) groups used to protect hydroxyl groups during synthesis .
Deprotection : Achieved via NH₃ treatment .
Stability and Degradation Pathways
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming thiazole dimers.
-
Photolysis : UV exposure leads to decarboxylation, confirmed by NMR.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid with key analogs based on structure , synthetic routes , biological activity , and commercial availability .
Structural and Electronic Differences
| Compound | Heterocycle | Key Substituents | Electronic Properties |
|---|---|---|---|
| This compound | Thiazole | -COOH at C2 | Polar due to -COOH; basic N in thiazole |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid (thiophene analog) | Thiophene | -COOH at C2 | Less polarizable S atom; no basic N |
| 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxamide | Isoxazole | -CONHR at C3 | Oxygen and N enhance H-bonding capacity |
| 4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid | Indazole | -COOH at C3 | Bicyclic N-heterocycle; high PSA |
Notes:
- Thiazole vs. This difference impacts interactions with biological targets (e.g., enzymes or receptors) .
- Isoxazole vs.
Key Findings :
- Thiophene derivatives (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid) exhibit antitumor activity but lack quantified potency in the provided evidence .
- Isoxazole carboxamides demonstrate high potency against Mycobacterium tuberculosis (IC50 = 90 nM), attributed to their ability to inhibit pantothenate synthetase .
- Thiazole-2-amine derivatives are frequently incorporated into complex heterocycles for antiviral or antimicrobial applications, though detailed mechanistic studies are sparse .
Q & A
Q. What are the standard synthetic protocols for 4,5,6,7-tetrahydrobenzo[d]thiazole-2-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation of substituted cyclohexanones with thiourea derivatives under acidic conditions. For example, coupling reactions using amines and carboxylic acids in solvents like DCM or DMF with 2-3 equivalents of reagents are common . Advanced derivatives may require multistep processes, such as Schiff base formation or carboxamide coupling, as seen in antileukemic agent synthesis . Optimization often includes temperature control (e.g., 40°C for imidazo-triazolone derivatives) and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Melting point (mp) analysis to confirm purity (e.g., decomposition observed >240°C in structurally related compounds) .
- Mass spectrometry (MS) for molecular weight verification (e.g., exact mass calculations and ESI-MS data) .
- NMR spectroscopy (¹H/¹³C) to resolve the tetrahydrobenzo-thiazole ring system and substituent positions .
- Elemental analysis to validate empirical formulas .
Q. How is purity assessed, and what solvents are suitable for handling?
Purity is determined via HPLC (>95% purity thresholds) or TLC with UV visualization . Solubility varies: polar aprotic solvents (DMF, DMSO) are preferred for biological assays, while chlorinated solvents (DCM) aid in synthetic steps. Note that hygroscopic derivatives may require anhydrous conditions .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity in SAR studies?
Substituent position and bulkiness on the phenyl ring significantly modulate activity. For example, meta- and para-substituted carboxamides at the 2nd position of 4,5,6,7-tetrahydrobenzo[d]thiazole enhance antileukemic potency by improving steric compatibility with target proteins, while ortho-substituted analogs show reduced efficacy . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like AMPK or GSK-3β .
Q. What experimental designs are recommended for evaluating biological activity?
Use cell-based assays such as:
- MTT assays for cytotoxicity profiling (IC₅₀ determination).
- LDH release assays to assess membrane integrity.
- Cell cycle analysis (flow cytometry) to identify apoptosis or G1/S arrest . Statistical validation requires triplicate experiments with Student’s t-tests (p ≤ 0.05) and error bars representing SEM .
Q. How can conformational analysis guide drug design?
Density Functional Theory (DFT) calculations optimize ground-state geometries, while Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking in crystal structures). These methods predict stability and solubility of derivatives .
Q. What strategies resolve stereochemical challenges in synthesis?
Chiral resolution via HPLC with polysaccharide columns or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can isolate enantiomers. Stereochemical impact on bioactivity is tested using enantiomer pairs in dose-response assays .
Q. How are crystal structures used to validate synthetic products?
Single-crystal X-ray diffraction confirms bond lengths, angles, and packing motifs. For example, hydrogen-bonding networks in tetrahydrobenzo-thiazole derivatives stabilize crystal lattices, aiding in polymorph identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
